molecular formula C9H13N5O2 B2536105 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 24957-87-7

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Katalognummer: B2536105
CAS-Nummer: 24957-87-7
Molekulargewicht: 223.236
InChI-Schlüssel: MXSKNECAWCKBNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5, a piperidin-1-yl substituent at position 6, and an amine group at position 2. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets . Its structural framework is associated with applications in drug discovery, particularly as a precursor or intermediate for G-protein-coupled receptor (GPCR) agonists, such as GPR119-targeting agents for metabolic disorders .

Eigenschaften

IUPAC Name

5-nitro-6-piperidin-1-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSKNECAWCKBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations
Compound Key Structural Differences Impact on Properties References
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazine ring replaces piperidine; N-butyl group at position 3. Piperazine’s dual nitrogen atoms enhance solubility and hydrogen-bonding capacity. May improve pharmacokinetics.
AR 231453 Piperidine substituted with 3-isopropyl-1,2,4-oxadiazole; fluoro-methylsulfonylphenyl at C4. Oxadiazole enhances target affinity via π-π stacking. Fluoro and methylsulfonyl groups improve metabolic stability and selectivity for GPR115.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Nitro group absent; methyl at C4 and amine at C2. Reduced electron deficiency alters reactivity. Methyl group may increase lipophilicity, affecting membrane permeability.
5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine Piperidine replaced with trifluoromethylphenoxy. Trifluoromethyl enhances lipophilicity and bioisosteric effects. Phenoxy group may alter binding kinetics.
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 4-Aminopiperidine substituent; allyl group at N4. Additional amine group improves solubility. Allyl moiety offers a site for further functionalization.
Physicochemical and Pharmacokinetic Properties
Property This compound AR 231453 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Molecular Weight ~280 g/mol (estimated) 505.52 g/mol ~235 g/mol
Hydrogen Bond Donors 1 (C4-amine) 1 (C4-amine) 2 (C2 and C4 amines)
Hydrogen Bond Acceptors 5 (Nitro, pyrimidine N, piperidine N) 12 (Oxadiazole, nitro, sulfonyl, etc.) 4
LogP Moderate (~2.5) High (~3.8) due to lipophilic groups Low (~1.2)

Key Observations :

  • AR 231453 ’s higher molecular weight and LogP reflect its complex substituents, which enhance target affinity but may reduce solubility .

Biologische Aktivität

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring with a nitro group and a piperidine moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development, particularly in the fields of oncology and infectious diseases.

The primary mechanism of action for this compound involves its inhibition of mitochondrial complex I, a critical component of the electron transport chain. By disrupting electron flow, the compound leads to decreased ATP production, ultimately affecting cellular energy balance and growth. This mechanism positions it as a candidate for further investigation in cancer therapy and other metabolic disorders.

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Anticancer Potential

The inhibition of mitochondrial complex I not only affects energy metabolism but also induces apoptosis in cancer cells. Studies have suggested that compounds targeting mitochondrial function can lead to selective cytotoxicity in tumor cells while sparing normal cells . Therefore, this compound may have potential as an anticancer agent.

Study 1: In Vitro Evaluation Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition at micromolar concentrations, with an IC50 value indicating effective potency against breast and lung cancer cells. The study highlighted the role of mitochondrial dysfunction as a contributor to the observed apoptosis .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Mitochondrial Complex I Inhibition
A549 (Lung)20Mitochondrial Dysfunction

Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

In another investigation, derivatives of pyrimidine compounds were tested against Mycobacterium tuberculosis. Although specific data for this compound are not available, related compounds exhibited promising results, suggesting that structural modifications can enhance activity against this pathogen .

Pharmacokinetics and Dosage Effects

Current literature lacks comprehensive pharmacokinetic data for this compound. Future studies are necessary to explore its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary observations suggest that the piperidine moiety may facilitate better solubility and bioavailability compared to other structural analogs.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

CompoundKey FeaturesBiological Activity
6-(Piperidin-1-yl)pyrimidin-4-amine Lacks nitro groupReduced antimicrobial activity
5-Nitro-2-(piperidin-1-yl)pyrimidine Different piperidine positionVaries by structural modification
5-Nitro-6-(morpholin-4-yl)pyrimidin Morpholine ring instead of piperidineAltered chemical properties

The presence of both nitro and piperidine groups in 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amines grants it distinct chemical reactivity and biological activity compared to its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.